UR-144 N-5-hydroxypentyl

Beschreibung

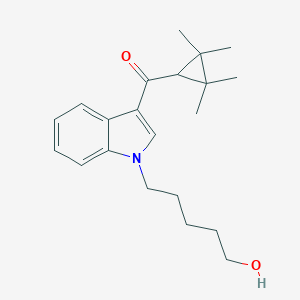

Structure

3D Structure

Eigenschaften

IUPAC Name |

[1-(5-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c1-20(2)19(21(20,3)4)18(24)16-14-22(12-8-5-9-13-23)17-11-7-6-10-15(16)17/h6-7,10-11,14,19,23H,5,8-9,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWBYMXUEMOBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801024750 | |

| Record name | (1-(5-Hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895155-95-0 | |

| Record name | UR-144 N-5-hydroxypentyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-(5-Hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 895155-95-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UR-144 N-5-HYDROXYPENTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MC625LVID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of Ur 144 N 5 Hydroxypentyl at Cannabinoid Receptors

In Vitro Receptor Binding Affinity and Selectivity Studies

Binding affinity studies are crucial for determining the strength of the interaction between a ligand, such as UR-144 N-5-hydroxypentyl, and its target receptors. These studies typically utilize competitive binding assays to measure the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the presence of a radiolabeled competitor. A lower Ki value indicates a higher binding affinity.

Assessment of CB1 Receptor Affinity and Binding Characteristics

In vitro binding assays for this compound have demonstrated its interaction with the human cannabinoid 1 (CB1) receptor. Scientific literature reports a binding affinity (Ki) of 680 nM for the CB1 receptor. ncats.io The corresponding pKi value, which is the negative logarithm of the Ki, is 6.17. ncats.io This indicates a moderate affinity for the CB1 receptor.

Assessment of CB2 Receptor Affinity and Binding Characteristics

In contrast to its affinity for the CB1 receptor, this compound exhibits a significantly higher affinity for the human cannabinoid 2 (CB2) receptor. The reported Ki value for the CB2 receptor is 0.71 nM. ncats.io This sub-nanomolar affinity is reflected in a pKi value of 9.15, signifying a potent binding interaction with the CB2 receptor. ncats.io

Comparative Analysis of Receptor Selectivity Profile

The receptor selectivity of a compound is determined by comparing its binding affinities for different receptors. By dividing the Ki value for the CB1 receptor by the Ki value for the CB2 receptor, the selectivity ratio can be calculated. For this compound, this ratio is approximately 958 (680 nM / 0.71 nM), indicating that the compound is about 958-fold more selective for the CB2 receptor over the CB1 receptor.

This profile is consistent with broader findings that hydroxypentyl metabolites of synthetic cannabinoids often retain or exhibit greater binding selectivity for the CB2 receptor. nih.gov For comparison, the parent compound, UR-144, also shows a preference for the CB2 receptor (Ki = 1.8 nM) over the CB1 receptor (Ki = 150 nM), but with a lower selectivity ratio of approximately 83-fold. caymanchem.comncats.io

| Compound | Receptor | Binding Affinity (Ki) | pKi | Selectivity (CB1 Ki / CB2 Ki) |

|---|---|---|---|---|

| This compound | CB1 | 680 nM ncats.io | 6.17 ncats.io | ~958-fold for CB2 |

| CB2 | 0.71 nM ncats.io | 9.15 ncats.io |

In Vitro Functional Efficacy and Agonistic Activity

Functional efficacy studies measure the biological response produced by a ligand upon binding to its receptor. These assays determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (produces an effect opposite to an agonist). The potency of an agonist is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that produces 50% of the maximal response.

Evaluation of Agonistic Potency and Efficacy at CB1 Receptors

This compound is characterized as an agonist at the CB1 receptor. ncats.io In a mammalian cell-based cannabinoid receptor bioassay, the potency of the metabolite at the CB1 receptor was determined. The study reported an EC50 value of 2.1 ng/mL for this compound at the CB1 receptor. marshall.edu

Evaluation of Agonistic Potency and Efficacy at CB2 Receptors

Similar to its action at the CB1 receptor, this compound functions as an agonist at the CB2 receptor. ncats.io Functional assays demonstrate its potent activity, with a reported EC50 value of 0.62 ng/mL. marshall.edu This indicates a higher potency at the CB2 receptor compared to the CB1 receptor. Research has noted that the N-(5-hydroxypentyl) metabolite is more potent at the CB2 receptor than its parent compound, UR-144. marshall.edu

| Compound | Receptor | Functional Activity | Potency (EC50) |

|---|---|---|---|

| This compound | CB1 | Agonist ncats.io | 2.1 ng/mL marshall.edu |

| CB2 | Agonist ncats.io | 0.62 ng/mL marshall.edu |

Characterization of G-protein Coupling and Signaling Pathway Modulation (e.g., cAMP inhibition, [35S]GTPγS binding)

Cannabinoid receptors, including CB1 and CB2, are G protein-coupled receptors (GPCRs). marshall.edunih.gov Their activation by an agonist typically initiates an intracellular signaling cascade through the associated G-proteins. nih.gov One of the primary effects of CB1 and CB2 receptor activation is the inhibition of the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). marshall.edu

The functional activity data (EC50 values) for this compound were determined using a mammalian cell-based cannabinoid receptor bioassay that links receptor activation to cAMP levels. marshall.edu This demonstrates that the compound engages the G-protein signaling pathway, leading to the inhibition of cAMP production. marshall.edu Another standard method to measure the direct activation of G-proteins by GPCR agonists is the [35S]GTPγS binding assay. nih.gov While specific [35S]GTPγS binding data for this compound is not detailed in the provided research, its confirmed agonism in cAMP-based assays strongly indicates its ability to induce G-protein coupling. marshall.edu

Structure-Activity Relationship (SAR) of the N-5-hydroxypentyl Moiety

The chemical structure of a compound dictates its pharmacological activity. For UR-144 and its metabolites, modifications to the N-alkyl chain significantly influence their interaction with cannabinoid receptors.

Influence of Terminal Hydroxylation on Cannabinoid Receptor Interaction

The introduction of a hydroxyl (-OH) group at the terminal (omega) position of the N-pentyl chain of UR-144 to form the N-5-hydroxypentyl metabolite has a significant impact on its pharmacology. This terminal hydroxylation, a common phase I metabolic transformation, enhances the compound's potency at the CB2 receptor. marshall.edunih.gov As noted, the EC50 of the N-5-hydroxypentyl metabolite at the CB2 receptor is nearly six times lower than that of the parent compound UR-144, indicating a substantial increase in potency. marshall.edu Research on other synthetic cannabinoids corroborates that hydroxypentyl metabolites often retain full efficacy at cannabinoid receptors, with many exhibiting greater binding selectivity for CB2. nih.gov

Comparative SAR with Other UR-144 Metabolites (e.g., N-pentanoic acid, N-4-hydroxypentyl)

Comparing the N-5-hydroxypentyl metabolite with other metabolites of UR-144 further clarifies the structure-activity relationships.

N-4-hydroxypentyl metabolite: This metabolite, where the hydroxyl group is on the fourth carbon of the pentyl chain, is also more potent than UR-144 at the CB2 receptor, with a reported EC50 of 2.4 ng/mL. marshall.edu However, it is less potent than the N-5-hydroxypentyl metabolite (EC50 of 0.62 ng/mL), suggesting that the position of hydroxylation on the pentyl chain is a critical determinant of CB2 receptor activity. marshall.edu

N-pentanoic acid metabolite: Further oxidation of the terminal hydroxyl group to a carboxylic acid creates the N-pentanoic acid metabolite. This structural change results in a complete loss of activity at both CB1 and CB2 receptors in the functional assay used. marshall.edu

N-2-hydroxypentyl metabolite: Hydroxylation closer to the indole (B1671886) ring, at the second carbon position, results in a metabolite that is more potent than UR-144 at the CB1 receptor but less potent at the CB2 receptor (EC50 of 9.6 ng/mL). marshall.edu

These comparisons underscore the importance of the specific position of hydroxylation and the nature of the functional group on the N-pentyl chain for determining both the potency and selectivity of UR-144 metabolites at cannabinoid receptors. marshall.edu

| Compound / Metabolite | CB1 Receptor Potency Rank | CB2 Receptor EC50 (ng/mL) | Activity Status |

|---|---|---|---|

| This compound | Less potent than UR-144 | 0.62 marshall.edu | Active |

| UR-144 N-4-hydroxypentyl | Less potent than UR-144 | 2.4 marshall.edu | Active |

| UR-144 N-2-hydroxypentyl | More potent than UR-144 | 9.6 marshall.edu | Active |

| UR-144 N-pentanoic acid | No Activity | No Activity marshall.edu | Inactive |

| UR-144 (Parent Compound) | (Baseline) | 3.6 marshall.edu | Active |

Metabolic Fate and Biotransformation Pathways of Ur 144 and Its N 5 Hydroxypentyl Metabolite

Phase I Metabolism Leading to UR-144 N-5-hydroxypentyl Formation

Phase I metabolism of UR-144 is characterized by oxidative reactions, primarily hydroxylation, which introduces a hydroxyl group onto the molecule, increasing its water solubility and preparing it for further metabolic steps.

Cytochrome P450 (CYP) Isoenzyme Involvement in Hydroxylation

The biotransformation of UR-144 is significantly mediated by the cytochrome P450 (CYP) enzyme system. mums.ac.ir Studies utilizing human liver microsomes (HLM) and recombinant CYP enzymes have identified several isoenzymes involved in its metabolism. Research indicates that UR-144 is extensively metabolized by CYP3A4, particularly at the tetramethylcyclopropyl moiety. nih.govresearchgate.net Additionally, CYP1A2 and CYP2C19 have also been shown to contribute to its metabolism, although to a lesser extent. nih.govresearchgate.netfabad.org.tr Inhibition studies have confirmed that blocking CYP3A4 activity significantly reduces the metabolism of UR-144, highlighting it as the major contributing enzyme. nih.govresearchgate.net The involvement of these specific CYP enzymes suggests a potential for drug-drug interactions with other substances that are substrates, inducers, or inhibitors of these enzymes. nih.govnih.gov

Table 1: Cytochrome P450 Isoenzymes Involved in UR-144 Metabolism

| CYP Isoenzyme | Role in UR-144 Metabolism | Primary Site of Action |

|---|---|---|

| CYP3A4 | Major contributor | Tetramethylcyclopropyl moiety |

| CYP1A2 | Minor contributor | Not specified |

Regioselective Hydroxylation on the N-pentyl Side Chain of UR-144

A crucial step in the Phase I metabolism of UR-144 is the hydroxylation of its N-pentyl side chain. This reaction is regioselective, meaning that the hydroxyl group is added to a specific position on the chain. The formation of this compound indicates that hydroxylation occurs at the terminal (ω) carbon of the pentyl group. caymanchem.comglpbio.comnovachem.com.au Another expected metabolite is UR-144 N-4-hydroxypentyl, resulting from hydroxylation at the sub-terminal (ω-1) position. caymanchem.com The N-(5-hydroxypentyl) metabolite is often found in high abundance in urine samples, making it a significant biomarker for UR-144 consumption. ljmu.ac.uk

Subsequent Phase II Metabolism of this compound

Following Phase I hydroxylation, the newly formed this compound metabolite can undergo Phase II metabolism. This phase involves conjugation reactions, where an endogenous molecule is attached to the metabolite, further increasing its water solubility and facilitating its excretion from the body.

Glucuronidation Pathway and Conjugate Formation

The primary Phase II pathway for this compound is glucuronidation. In this process, UDP-glucuronosyltransferase (UGT) enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl group of the metabolite. This results in the formation of UR-144 N-(5-hydroxypentyl) β-D-glucuronide. glpbio.combiomol.com This glucuronide conjugate is a major urinary metabolite and serves as a key indicator of UR-144 use. glpbio.combiomol.com

Identification of Other Potential Conjugates

While glucuronidation is the most prominently reported conjugation pathway for hydroxylated UR-144 metabolites, other Phase II reactions could potentially occur. For instance, sulfation is another common conjugation reaction for hydroxylated compounds. However, specific data on other conjugates of this compound are limited in the reviewed literature.

In Vitro Metabolic Profiling Studies

In vitro studies using various models have been instrumental in elucidating the metabolic pathways of UR-144. Human liver microsomes (HLM) are a widely used system as they contain a rich complement of CYP and UGT enzymes. frontiersin.org Incubations of UR-144 with HLM have successfully identified its N-(5-hydroxypentyl) and N-pentanoic acid metabolites. nih.gov

Besides HLM, other in vitro models have been explored. For example, the fungus Cunninghamella elegans has been shown to produce some of the major Phase I human metabolites of UR-144, offering a complementary model for metabolism studies. frontiersin.org Such in vitro systems allow for the systematic investigation of metabolite formation and the identification of the enzymes involved, which is crucial for developing analytical methods to detect UR-144 consumption in forensic and clinical settings. d-nb.infospringermedizin.de

Table 2: Compound Names

| Compound Name |

|---|

| UR-144 |

| This compound |

| UR-144 N-4-hydroxypentyl |

| UR-144 N-(5-hydroxypentyl) β-D-glucuronide |

| CYP3A4 |

| CYP1A2 |

| CYP2B6 |

| CYP2E1 |

Application of Human Liver Microsomes (HLMs) for Metabolite Identification

Human liver microsomes (HLMs) are a common in vitro model used to study the metabolism of drugs by simulating the reactions that occur in the liver. d-nb.info Studies using HLMs have been instrumental in identifying the metabolic pathways of UR-144. nih.govscilit.com

Incubation of UR-144 with HLMs has revealed that the compound is extensively metabolized, primarily through the cytochrome P450 (CYP) enzyme system. nih.govecddrepository.org Specifically, CYP3A4 is the major enzyme responsible for its metabolism, with minor contributions from CYP1A2. ecddrepository.orgmdpi.com The primary metabolic reactions observed in HLM studies are monohydroxylation and dihydroxylation. nih.gov One study found that after a three-hour incubation with HLMs, 77% of the parent UR-144 compound remained, indicating a slower metabolic clearance compared to other synthetic cannabinoids. researchgate.net

Research has shown that HLM incubation can successfully generate several key metabolites of UR-144, including dihydroxy, carboxy and hydroxy, and hydroxy and ketone metabolites. nih.gov These in vitro findings have been validated by their detection in authentic urine samples. nih.gov However, it is noteworthy that in some cases, the metabolic profile in HLMs may not perfectly align with the metabolites found in vivo. frontiersin.org

Utility of Microbial Biotransformation Models (e.g., Cunninghamella elegans) for Metabolite Production and Characterization

The fungus Cunninghamella elegans has emerged as a valuable microbial model for studying the metabolism of xenobiotics, including synthetic cannabinoids like UR-144. nih.govnih.govoup.com This model is particularly useful because it can produce significant quantities of metabolites, which facilitates their structural characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Studies have demonstrated that C. elegans can produce a wide array of UR-144 metabolites, with as many as 25 different metabolites being described in one study. nih.govoup.com The metabolic transformations carried out by this fungus include hydroxylation, dihydroxylation, trihydroxylation, aldehyde formation, ketone formation, carboxylation, and N-dealkylation. nih.gov

A key advantage of using C. elegans is its ability to generate human-relevant metabolites, including the exact isomers. nih.gov Research has confirmed that several metabolites produced by C. elegans, such as dihydroxy, carboxy and hydroxy, and hydroxy and ketone metabolites, are also identified in HLM incubations. nih.gov This overlap highlights the utility of C. elegans as a complementary model to traditional in vitro systems for predicting and characterizing human metabolism of novel synthetic cannabinoids. nih.govfrontiersin.orgnih.gov While the fungal model shows good correlation with human phase I metabolism, it is less effective at producing phase II metabolites like glucuronide conjugates. frontiersin.orgnih.gov

In Vivo Metabolic Signatures and Biomarker Research

Due to the rapid and extensive metabolism of UR-144, the parent compound is often undetectable in biological samples shortly after consumption. mdpi.com Therefore, the focus of forensic and clinical toxicology is on the detection and quantification of its metabolites as biomarkers of exposure. mdpi.commdpi.com

Detection and Quantification of this compound in Biological Matrices (e.g., urine, serum, hair)

The N-5-hydroxypentyl metabolite of UR-144 is a primary and expected phase I metabolite that can be detected in various biological matrices, including urine, serum, and hair. caymanchem.comncats.ioglpbio.com This metabolite, along with other hydroxylated and carboxylated forms, serves as a crucial biomarker for confirming UR-144 intake. nih.govsigmaaldrich.com

Urine: Urine is the most common matrix for testing, offering a longer detection window compared to blood or oral fluid. researchgate.net The this compound metabolite is frequently identified in urine samples from individuals who have used the substance. nih.govresearchgate.net In one study of authentic urine specimens, 65 out of 73 samples containing UR-144 metabolites were positive for UR-144 N-hydroxypentyl. nih.gov The concentrations of this metabolite can vary significantly, with one study reporting a mean concentration of 7.7 µg/L and a median of 1.9 µg/L in urine samples. nih.gov Another study found concentrations of this compound ranging from 14.5 to 83.9 ng/mL in the urine of drug abusers. researchgate.net

Serum: The this compound metabolite is also detectable in serum. caymanchem.combertin-bioreagent.com While less common for routine testing, serum analysis can provide valuable information about recent use.

Hair: Hair analysis offers a much longer window of detection, reflecting a history of drug exposure over months. Simultaneous determination methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the detection of synthetic cannabinoids and their metabolites, including this compound, in human hair. caymanchem.com

Oral Fluid: While the parent UR-144 can be detected in oral fluid shortly after smoking, its metabolites are typically found in only trace amounts. researchgate.netresearchgate.net Maximal oral fluid concentrations of the parent drug are reached around 20 minutes after administration. researchgate.netx-mol.comnih.gov

The following table summarizes the detection of UR-144 and its N-5-hydroxypentyl metabolite in various biological matrices.

| Biological Matrix | Analyte | Detection Status | Notes |

| Urine | UR-144 Parent | Rarely detected researchgate.netark-tdm.com | Extensively metabolized before excretion. |

| This compound | Commonly detected nih.govsigmaaldrich.comresearchgate.net | A primary urinary biomarker. | |

| Other Metabolites | Detected researchgate.netnih.govnih.gov | Includes dihydroxylated and carboxylated forms. | |

| Serum | This compound | Detectable caymanchem.combertin-bioreagent.com | Indicates recent use. |

| Hair | This compound | Detectable caymanchem.com | Provides a long-term history of exposure. |

| Oral Fluid | UR-144 Parent | Detected shortly after use mdpi.comresearchgate.netnih.gov | Peak concentrations at ~20 minutes post-smoking. researchgate.netx-mol.comnih.gov |

| UR-144 Metabolites | Trace amounts researchgate.net | Not a primary matrix for metabolite detection. |

Metabolite Ratios as Indicators of Exposure or Metabolic Divergence

The analysis of metabolite ratios can be a useful tool in forensic toxicology. For instance, comparing the concentrations of different metabolites can help differentiate between the use of structurally similar synthetic cannabinoids. This is particularly relevant for UR-144 and its fluorinated analog, XLR-11, as they share some common metabolites. nih.gov

Quantitative analysis has shown that the concentration ratio of the 5-hydroxypentyl and 4-hydroxypentyl metabolites can serve as a valuable marker to distinguish between the abuse of XLR-11 and UR-144. nih.gov This is because while both compounds can produce these hydroxylated metabolites, the relative abundance may differ based on the parent compound. Such metabolic divergence provides a more specific signature of exposure than the mere presence of a shared metabolite.

Advanced Analytical Methodologies for Detection and Quantification of Ur 144 N 5 Hydroxypentyl

Mass Spectrometry-Based Quantitative Methods

Mass spectrometry coupled with chromatographic separation is the gold standard for the confirmation of synthetic cannabinoid use. ark-tdm.com These methods offer high sensitivity and specificity, allowing for the unambiguous identification and quantification of metabolites like UR-144 N-5-hydroxypentyl.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation

LC-MS/MS is a widely used technique for the analysis of synthetic cannabinoid metabolites in biological matrices. A study detailing the simultaneous determination of five human urinary metabolites of UR-144 and XLR-11 utilized an LC-MS/MS method. researchgate.net This method was validated according to FDA guidelines and demonstrated a low limit of detection (LOD) for this compound between 0.05 and 0.15 ng/mL, with a low limit of quantitation (LLOQ) of 1.0 ng/mL. researchgate.net In a study of 50 urine samples from drug abusers, this compound was detected in 29 samples with concentrations ranging from 14.5 to 83.9 ng/mL. researchgate.net

Another research effort focused on developing a method for seven synthetic cannabinoids, including the pentanoic acid metabolite of UR-144, in urine, plasma, and edibles using two-dimensional LC-MS/MS (2D LC/MS-MS). annexpublishers.com The urine calibration curve for the UR-144 metabolite had a linear dynamic range of 0.05-2.5 ng/mL with a coefficient of determination (R²) of 0.992. annexpublishers.com This high sensitivity and linearity are critical for accurate quantification in forensic and clinical settings.

The development of these methods often involves optimizing mobile phases and chromatographic gradients. For instance, one method used a mobile phase consisting of water with 0.2% formic acid and 2 mmol/L ammonium (B1175870) formate (B1220265) and methanol (B129727). ljmu.ac.uk Another utilized a gradient with 0.05% formic acid in 10 mM ammonium formate and 0.05% formic acid in methanol. uoa.gr

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Metabolite Analysis

GC-MS is another powerful tool for the analysis of synthetic cannabinoids and their metabolites. A study was conducted to determine the presence of UR-144 and other synthetic cannabinoids in oral fluid. nih.gov This study employed a GC-MS method for the initial target analysis. nih.gov While the parent compound UR-144 was detected, its metabolite this compound was only found in trace amounts in oral fluid and could not be quantified above the limit of quantification. nih.gov

In a broader screening of classic drugs and new psychoactive substances in urine, a high-sensitivity GC-MS method was used in conjunction with UHPLC-HRMS. nih.gov The GC-MS analysis identified this compound with a retention time of 10.70 minutes and characteristic mass fragments. nih.gov This highlights the utility of GC-MS in comprehensive drug screening panels.

The table below summarizes the GC-MS findings for this compound from a screening study. nih.gov

Table 1: GC-MS Data for this compound

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Metabolite Profiling

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is invaluable for identifying and confirming the presence of metabolites, sometimes even without reference standards. mdpi.com A study comparing an immunoassay to an LC-quadrupole time-of-flight (LC-QTOF-MS) method found nine instances of UR-144 metabolites in 38 positive cases. uoa.gr This demonstrates the superior capability of HRMS in detecting a wider range of metabolites.

In another study using ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) to screen for synthetic cannabinoids in urine, this compound was successfully identified. mdpi.com This technique allows for exact mass measurements, which greatly aids in the identification of unknown metabolites. For example, the UHPLC-HRMS analysis of a positive UR-144 sample showed two distinct peaks with similar mass spectra, indicating the presence of isomers which could be distinguished by this method. researchgate.net

The table below presents UHPLC-HRMS data for this compound. nih.gov

Table 2: UHPLC-HRMS Data for this compound

| Compound | Retention Time (min) | Calculated Exact Mass (m/z) | Key Fragment Ions (m/z) |

|---|

Immunochemical Screening Approaches

Immunoassays are commonly used as a preliminary screening tool for drugs of abuse due to their speed and high-throughput capabilities. ark-tdm.comnih.gov These assays provide a qualitative or semi-quantitative result, with positive samples typically requiring confirmation by a more specific method like LC-MS/MS or GC-MS. ark-tdm.com

Development and Performance Evaluation of Enzyme Immunoassays (EIAs) for Metabolite Detection

Several enzyme immunoassays (EIAs) have been developed to detect synthetic cannabinoids and their metabolites. One such assay, the CEDIA UR-144/XLR-11 Assay, is designed to screen for both UR-144 and XLR-11 and their metabolites in human urine. thermofisher.com This homogeneous enzyme immunoassay demonstrated excellent precision, and when compared to LC-MS/MS at a 10 ng/mL cutoff, it correctly identified 31 out of 34 positive samples and all 50 negative samples. thermofisher.com

Another study evaluated the performance of an ELISA (enzyme-linked immunosorbent assay) kit targeting the JWH-018 N-(5-hydroxypentyl) metabolite. nih.gov This assay showed good diagnostic efficiency for screening synthetic cannabinoids, including cross-reactivity with metabolites of other synthetic cannabinoids. nih.gov The ARK UR-144/JWH-018 Assay is another homogeneous enzyme immunoassay intended for the qualitative determination of UR-144, JWH-018, and their metabolites in urine at a cutoff of 10 ng/mL. ark-tdm.com

The performance of these assays is critical for their utility in a clinical or forensic setting. The table below shows the performance of an immunoassay compared to LC-MS/MS at different cutoffs. nih.gov

Table 3: Immunoassay Performance for Synthetic Cannabinoid Detection

| HEIA Cutoff (µg/L) | Sensitivity (%) | Specificity (%) | Efficiency (%) |

|---|---|---|---|

| 5 | 92.2 | 98.1 | 97.4 |

| 10 | 75.6 | 99.6 | 96.8 |

Characterization of Cross-Reactivity with Endogenous Compounds and Other SCRAs

A key aspect of immunoassay performance is its cross-reactivity with other structurally related compounds. The CEDIA UR-144/XLR-11 assay cross-reacts with over 15 metabolites of UR-144 and XLR-11 derivatives. thermofisher.com Notably, UR-144 N-(5-hydroxypentyl) showed a high cross-reactivity of 220% at a concentration of 5 ng/mL relative to the 10 ng/mL cutoff calibrator. thermofisher.com

The ARK UR-144/JWH-018 Assay also exhibits significant cross-reactivity with UR-144 N-(5-hydroxypentyl) metabolite. ark-tdm.com In contrast, some immunoassays developed for other synthetic cannabinoids, like one targeting AB-PINACA, show very low cross-reactivity with UR-144 N-(5-hydroxypentyl) metabolite (0.015%). thermofisher.com An immunoassay designed to detect metabolites from JWH-018, JWH-073, and AM-2201 was found to have no cross-reactivity with UR-144 metabolites. uoa.gr This highlights the specificity of different immunoassays and the importance of selecting the appropriate assay for the suspected compounds.

The table below details the cross-reactivity of the CEDIA UR-144/XLR-11 Assay with UR-144 metabolites. thermofisher.com

Table 4: Cross-Reactivity of CEDIA UR-144/XLR-11 Assay

| Compound | Concentration Tested (ng/mL) | Positive at Cutoff (ng/mL) | Cross-Reactivity (%) |

|---|---|---|---|

| UR-144 N-(5-hydroxypentyl) β-D-glucuronide | 5 | 12 | 240% |

| UR-144 N-(5-hydroxypentyl) | 5 | 11 | 220% |

| UR-144 N-pentanoic acid | 10 | 12 | 120% |

Optimized Sample Preparation Techniques for Biological Matrices

The accurate detection and quantification of this compound, a significant metabolite of the synthetic cannabinoid UR-144, in biological samples is critical for clinical and forensic toxicology. Effective sample preparation is a prerequisite for reliable analysis, aiming to isolate the analyte from complex matrices, minimize interference, and concentrate the target compound. Methodologies are tailored to the specific biological matrix, such as urine, blood, and hair, each presenting unique challenges.

Extraction Protocols for Urine Analysis (e.g., hydrolysis, liquid-liquid extraction, solid-phase extraction)

Urine is a primary matrix for monitoring synthetic cannabinoid use due to the higher concentration of metabolites compared to parent compounds. researchgate.net this compound is often present in urine as a glucuronic acid conjugate, necessitating a hydrolysis step to cleave the conjugate and release the free metabolite for analysis. researchgate.netcaymanchem.com

Hydrolysis: Enzymatic hydrolysis using β-glucuronidase is a common preliminary step. One study describes incubating urine samples with a standard solution and hydrochloric acid (HCl) at 80°C for 60 minutes to achieve hydrolysis. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a widely used technique for extracting this compound from urine. This method involves partitioning the analyte between the aqueous urine sample and an immiscible organic solvent. A study successfully employed a mixture of chloroform (B151607) and isopropanol, identifying it as an effective combination for extracting a broad range of new psychoactive substances (NPS), including this compound, while optimizing costs and extraction times. mdpi.comnih.gov Another protocol involves adding methanol and an acetate (B1210297) buffer (pH=3.0) to the hydrolyzed urine sample before extraction. researchgate.net

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to LLE. While specific SPE protocols for this compound are based on methods developed for similar metabolites, they generally involve conditioning a sorbent material, loading the sample, washing away interferences, and eluting the analyte. caymanchem.com

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits provide a method for screening the presence of UR-144 and its metabolites, including the N-5-hydroxypentyl metabolite. mybiosource.comtulipbiolabs.com These assays are based on competitive binding principles where metabolites in the sample compete with a UR-144 conjugate for binding sites on a microplate. tulipbiolabs.com While useful for initial screening, positive results from ELISA should be confirmed using a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mybiosource.comtulipbiolabs.com

The table below summarizes key findings from a study employing LC-MS/MS for the detection of UR-144 metabolites in urine samples from drug abusers. researchgate.net

| Parameter | Finding |

| Analyte | This compound |

| Matrix | Human Urine |

| Detection Method | LC-MS/MS |

| Limit of Detection (LOD) | 0.05 to 0.15 ng/mL |

| Limit of Quantitation (LLOQ) | 1.0 ng/mL |

| Concentration Range Detected | 14.5 - 83.9 ng/mL |

| Detection Frequency | Found in 29 of 50 positive samples |

Methods for Blood, Serum, and Plasma Sample Preparation

Blood, serum, and plasma are important matrices for determining recent drug exposure. This compound is expected to be detectable in these matrices following the use of the parent compound. caymanchem.comnetascientific.comnovachem.com.au Sample preparation for blood matrices often involves protein precipitation to remove high-molecular-weight components that can interfere with analysis. A study detailing the analysis of 19 synthetic cannabinoids in oral fluid utilized a simple protein precipitation step followed by centrifugation before injection into an LC-MS/MS system, a technique readily adaptable to blood samples. researchgate.net

ELISA kits are also designed for use with whole blood, serum, and plasma, typically requiring a dilution step with a buffer solution, such as phosphate-buffered saline, to minimize matrix effects before analysis. mybiosource.com As with urine, confirmation by a chromatographic method is recommended for any positive screening results. mybiosource.com

Hair Analysis Techniques for Long-Term Detection

Hair analysis provides a long window of detection, offering insights into chronic or past exposure to drugs. The determination of this compound in hair has been successfully achieved using LC-MS/MS. caymanchem.com Sample preparation for hair is generally more extensive than for liquid matrices. It typically involves washing the hair strands to remove external contamination, followed by pulverization or cutting the hair into small segments. The analytes are then extracted from the keratin (B1170402) matrix, often using an enzymatic digestion or an incubation period in an organic solvent or acidic/basic solution, before subsequent clean-up and instrumental analysis.

Establishment and Application of Reference Materials

The use of reference materials is fundamental to the development and validation of analytical methods, ensuring the accuracy, reliability, and comparability of results between laboratories.

Utilization of Certified Reference Standards for Quantitative Accuracy

Certified reference standards are highly pure materials used to calibrate instruments and validate analytical methods. For the quantitative analysis of this compound, certified reference standards are commercially available from various suppliers. caymanchem.comnovachem.com.aulgcstandards.com These standards are supplied as neat solids or in solution and are essential for creating calibration curves, determining the limits of detection (LOD) and quantification (LOQ), and performing quality control checks. tulipbiolabs.com For instance, ELISA kit protocols specify the use of N-5-hydroxypentyl metabolite standards to prepare calibrators and quality control samples at specific concentrations, such as 1 ng/mL for a cut-off standard and 10 ng/mL for a positive control. mybiosource.comtulipbiolabs.com The availability of these standards is crucial for forensic and research applications. caymanchem.comnovachem.com.au

| Compound Name | CAS Number | Form | Intended Use |

| UR-144 N-(5-hydroxypentyl) metabolite | 895155-95-0 | Analytical Reference Standard (Neat Solid) | Forensic and research applications, quantitative analysis caymanchem.comnovachem.com.au |

| UR-144 N-(5-hydroxypentyl) β-D-Glucuronide | 1630023-01-6 | Analytical Reference Standard | Forensic and research applications, analysis of conjugated metabolites caymanchem.com |

Implementation of Deuterated Internal Standards for Enhanced Method Robustness

Internal standards are compounds added to a sample at a known concentration before processing to correct for the loss of analyte during sample preparation and for variations in instrument response. Stable isotope-labeled (SIL) internal standards, particularly deuterated analogues, are the gold standard for mass spectrometry-based methods.

| Compound Name | Purity | Formulation | Intended Use |

| UR-144 N-(5-hydroxypentyl) metabolite-d₅ | ≥99% deuterated forms (d₁-d₅) | Solution in acetonitrile | Internal standard for quantification by GC- or LC-MS netascientific.combertin-bioreagent.com |

Translational Research and Future Directions in Ur 144 N 5 Hydroxypentyl Studies

Integration of In Vitro and In Silico Data for Predictive Modeling of Metabolite Activity

To proactively address the challenges posed by emerging SCRAs, researchers are increasingly integrating in vitro (laboratory-based) and in silico (computer-based) data. This approach allows for the predictive modeling of the biological activity of metabolites like UR-144 N-5-hydroxypentyl.

In Vitro Metabolism Studies: The metabolism of parent SCRAs is often investigated using human liver microsomes. For instance, the functionality of pooled human liver microsome (pHLM) assays can be confirmed by observing the conversion of UR-144 to its N-(5-hydroxypentyl) and N-pentanoic acid metabolites. mdpi.com Such studies help identify the primary enzymes responsible for metabolism, often cytochrome P450 (CYP) isoforms like CYP3A4 and CYP3A5. mdpi.com

Identification of Novel Biomarkers for this compound Exposure and Related Toxicity

Accurate detection of SCRA use is critical for both clinical and forensic purposes. Since parent compounds are often rapidly metabolized and may not be detectable in biological samples, identifying stable and specific metabolites as biomarkers is a key research focus. mdpi.comnih.gov

Metabolite Biomarkers: this compound has been identified as a primary urinary metabolite of UR-144 and is a suitable biomarker for detecting its consumption. cerilliant.comsigmaaldrich.com Studies have shown that in urine samples positive for UR-144 metabolites, the N-hydroxypentyl metabolite is frequently detected. nih.gov For example, in one study, 65 out of 73 specimens containing UR-144 metabolites were positive for UR-144 N-hydroxypentyl. nih.gov

Long-Term Biomarkers: Research into the incorporation of metabolites into hair provides a means for detecting long-term exposure. A study on the simultaneous determination of synthetic cannabinoids and their metabolites in human hair using liquid chromatography-tandem mass spectrometry (LC-MS/MS) included UR-144 N-(5-hydroxypentyl) metabolite, highlighting its utility in this matrix. caymanchem.com

The following table provides a summary of key metabolites of UR-144 that serve as biomarkers for exposure.

| Parent Compound | Metabolite Biomarker | Biological Matrix | Reference |

| UR-144 | This compound | Urine, Hair | nih.govcerilliant.comcaymanchem.com |

| UR-144 | UR-144 N-pentanoic acid | Urine | nih.govnih.gov |

| UR-144 | UR-144 N-(4-hydroxypentyl) | Urine | nih.govljmu.ac.uk |

Strategies for Rapid Analytical Method Development to Counter Evolving SCRA Structures

The constant emergence of new SCRAs with modified chemical structures presents a significant challenge for analytical laboratories. nih.govbruker.com To keep pace, rapid and adaptable analytical methods are essential.

Advanced Analytical Techniques: High-resolution mass spectrometry (HR-MS) techniques, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), are powerful tools for identifying novel compounds. nih.govresearchgate.net These methods allow for the non-targeted screening of samples, enabling the discovery of previously unknown SCRAs and their metabolites. researchgate.net

Method Validation: The development of new analytical methods requires rigorous validation to ensure their accuracy and reliability. This includes assessing parameters such as limits of detection, precision, and accuracy. oup.com For example, a dispersive liquid-liquid microextraction method coupled with liquid chromatography-mass spectrometry was developed and validated for the detection of 12 SCRAs in oral fluid, with limits of detection ranging from 0.5 to 2 ng/mL. oup.com

Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput screening method for detecting specific SCRA metabolites. nih.gov An ELISA targeting the JWH-018 N-(5-hydroxypentyl) metabolite has shown cross-reactivity with other SCRA metabolites, making it a useful tool for broad screening. nih.gov

The table below outlines various analytical techniques used for the detection of SCRAs and their metabolites.

| Analytical Technique | Application | Key Features | Reference |

| LC-MS/MS | Targeted quantification of known metabolites | High sensitivity and specificity | nih.govcaymanchem.com |

| LC-QTOF-MS | Non-targeted screening for novel compounds | High-resolution mass data for structural elucidation | nih.govresearchgate.net |

| GC-MS | Characterization of volatile compounds | Used in combination with other techniques for structural analysis | nih.gov |

| ELISA | High-throughput screening | Rapid detection of specific metabolites | nih.gov |

Research into Mitigation Strategies for SCRA-Associated Toxicities, Considering Metabolite Contributions

Understanding Toxicity Mechanisms: SCRAs often act as potent, full agonists at cannabinoid receptors, in contrast to the partial agonism of THC. nih.govresearchgate.net This high efficacy is thought to contribute to their increased toxicity. nih.gov Furthermore, some SCRAs and their metabolites may interact with other receptor systems, such as the serotonin (B10506) system, potentially leading to adverse effects like serotonin syndrome. bulger.co.uk

Harm Reduction: Public health initiatives and harm reduction strategies are crucial for mitigating the risks associated with SCRA use. substancemisuseresources.co.uknih.gov This includes raising public awareness about the dangers of these substances and providing evidence-based clinical guidelines for managing intoxication and withdrawal. nih.gov

Therapeutic Interventions: The development of novel therapeutic strategies is an important area of research. This includes exploring the potential of peripherally-restricted CB1 receptor agonists, selective CB2 receptor agonists, and CB1 receptor positive allosteric modulators, which may offer therapeutic benefits without the adverse central nervous system effects of full agonists. nih.gov

Addressing Knowledge Gaps in the Long-Term Biological and Pharmacological Impact of Metabolites

While significant progress has been made in understanding the acute effects of SCRAs, the long-term biological and pharmacological impacts of their metabolites remain largely unknown. nih.govresearchgate.net

Chronic Exposure Studies: There is a need for long-term studies to investigate the effects of chronic exposure to SCRAs and their metabolites on various physiological systems. Animal studies can provide valuable insights into the potential for long-term cognitive, behavioral, and mood changes. researchgate.net

Receptor Regulation: Chronic administration of synthetic cannabinoids has been shown to alter the regulation of cannabinoid and other neurotransmitter receptors. For example, long-term administration of the synthetic cannabinoid HU-210 has been shown to up-regulate 5-HT2A receptor activity in rats. mdpi.com Understanding these long-term changes is crucial for predicting and managing the consequences of chronic SCRA use.

Dependence and Withdrawal: Research is also needed to better understand the dependence potential and withdrawal syndromes associated with long-term SCRA use. This knowledge is essential for developing effective treatment strategies for individuals with SCRA use disorders. substancemisuseresources.co.uk

Q & A

Basic Research Questions

Q. What analytical methods are recommended for the identification and quantification of UR-144 and its N-5-hydroxypentyl metabolite in forensic samples?

- Methodological Answer : A combination of qualitative chemical reactions (e.g., colorimetric tests), thin-layer chromatography (TLC), and instrumental techniques such as gas chromatography-mass spectrometry (GC-MS) or direct inlet mass-selective detection is recommended for identification. Quantification can be achieved using flame-ionization detection (FID) coupled with GC. These methods ensure sensitivity and selectivity, with cross-validation via IR spectroscopy for structural confirmation .

Q. How can researchers differentiate UR-144 N-5-hydroxypentyl from structurally similar metabolites (e.g., N-4-hydroxypentyl or N-pentanoic acid derivatives) in biological samples?

- Methodological Answer : High-resolution mass spectrometry (HRMS) paired with ultra-high-performance liquid chromatography (UHPLC) is critical. For example, UHPLC-HRMS can resolve isomers like this compound and UR-144 N-4-hydroxypentyl based on retention time and fragmentation patterns. However, some isomers (e.g., JWH-122 metabolites) may require orthogonal methods like ion mobility spectrometry for unambiguous differentiation .

Q. What are the stability considerations for this compound in laboratory storage?

- Methodological Answer : The metabolite should be stored at -20°C in inert solvents (e.g., acetonitrile) to prevent degradation. Stability studies indicate a shelf life of ≥1 year under these conditions. Purity (>98%) should be verified periodically via HPLC, as decomposition products (e.g., oxidation derivatives) can interfere with quantitative assays .

Advanced Research Questions

Q. How do immunoassay cross-reactivity profiles impact the detection of this compound in urine or serum?

- Methodological Answer : Monoclonal antibodies designed for UR-144 show variable cross-reactivity with its metabolites. For instance, this compound exhibits 100% cross-reactivity with certain antibodies, while UR-144 itself may show only 20%. Researchers must validate assays using spiked matrices and compare results with confirmatory techniques (e.g., LC-MS/MS) to avoid false positives/negatives, especially given low cross-reactivity (<1%) with structurally distinct synthetic cannabinoids (e.g., JWH-018) .

Q. What experimental strategies address discrepancies in metabolite quantification between chromatographic and spectroscopic methods?

- Methodological Answer : Discrepancies often arise from matrix effects (e.g., ion suppression in LC-MS) or incomplete chromatographic separation. To mitigate this:

- Use isotope-labeled internal standards (e.g., this compound-D5) for normalization in mass spectrometry.

- Perform recovery studies with spiked samples to assess method accuracy.

- Cross-validate results using orthogonal techniques, such as combining GC-MS with nuclear magnetic resonance (NMR) for structural elucidation .

Q. How can researchers model the metabolic pathways of UR-144 to predict the formation of N-5-hydroxypentyl and other phase I metabolites?

- Methodological Answer : In vitro models (e.g., human liver microsomes) coupled with high-resolution tandem mass spectrometry (HRMS/MS) can map hydroxylation and oxidation pathways. For UR-144, N-5-hydroxypentyl is a primary metabolite formed via cytochrome P450-mediated oxidation. Kinetic studies (e.g., Michaelis-Menten parameters) and computational docking simulations further refine pathway predictions .

Q. What are the limitations of current diagnostic kits for this compound in hair samples, and how can they be improved?

- Methodological Answer : Immunoassay-based kits (e.g., colloidal gold) are limited to qualitative screening (threshold: 20 ng/mL) and cannot distinguish this compound from parent compounds. False negatives may occur due to matrix interference. Improvements involve integrating hybrid screening-confirmation workflows (e.g., immunoassay + LC-HRMS) and developing antibodies with higher specificity for hydroxylated metabolites .

Data Interpretation and Contradiction Analysis

Q. How should researchers resolve conflicting data between immunoassay cross-reactivity and chromatographic results?

- Methodological Answer : Cross-reactivity data (e.g., 100% for this compound vs. 20% for UR-144) must be contextualized with chromatographic retention times and fragmentation spectra. For example, a sample positive by immunoassay but negative by LC-MS may indicate metabolite degradation or antibody cross-reactivity with unrelated compounds. Spiked recovery experiments and parallel analysis with reference standards are essential for resolution .

Q. What statistical approaches are recommended for validating this compound detection thresholds in heterogeneous biological matrices?

- Methodological Answer : Receiver operating characteristic (ROC) curves can optimize cutoff values by balancing sensitivity and specificity. For low-abundance metabolites, bootstrapping or Monte Carlo simulations assess method robustness. Additionally, multivariate analysis (e.g., PCA) identifies confounding variables (e.g., pH, lipid content) affecting detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.